3-Bromo-5-fluoro-4-iodobenzoic acid

Organic Synthesis Chemoselective Cross-Coupling Palladium Catalysis

3-Bromo-5-fluoro-4-iodobenzoic acid (CAS 2092862-81-0) is a premium multi-halogenated benzoic acid scaffold designed for chemoselective, sequential cross-coupling. The unique 3-Br/5-F/4-I substitution pattern creates a predictable reactivity hierarchy (I > Br) that allows process chemists to execute one-pot, convergent synthetic strategies—eliminating intermediate isolations and boosting throughput. Unlike its isomer 3-bromo-4-fluoro-5-iodobenzoic acid (CAS 1628539-97-8), this specific regiochemistry is critical for maintaining desired regioselectivity in metal-catalyzed couplings. Ideal for medicinal chemistry SAR libraries, OLED materials development, and agrochemical lead optimization. Ensure your synthetic route’s success by ordering the correct isomer.

Molecular Formula C7H3BrFIO2
Molecular Weight 344.90 g/mol
Cat. No. B14763300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-4-iodobenzoic acid
Molecular FormulaC7H3BrFIO2
Molecular Weight344.90 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)I)Br)C(=O)O
InChIInChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
InChIKeyODLWJGUOWWEAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-4-iodobenzoic Acid: A Specialized Polyhalogenated Building Block for Advanced Synthesis


3-Bromo-5-fluoro-4-iodobenzoic acid is an aromatic compound featuring bromine, fluorine, and iodine substituents on a benzoic acid core, with the molecular formula C₇H₃BrFIO₂, a molecular weight of 344.90 g/mol, and CAS number 2092862-81-0 . This multi-halogenated scaffold is primarily used as a synthetic intermediate in organic chemistry, where the presence of three distinct halogen atoms with varying reactivities enables chemoselective, sequential functionalization in cross-coupling reactions to construct complex molecular architectures [1].

The Procurement Risk of Using 3-Bromo-5-fluoro-4-iodobenzoic Acid Substitutes


Selecting a different isomer of bromo-fluoro-iodobenzoic acid, such as 3-bromo-4-fluoro-5-iodobenzoic acid (CAS 1628539-97-8), for a synthetic route is not a straightforward substitution. The unique substitution pattern on the aromatic ring dictates the molecule's steric and electronic environment, which in turn governs the regioselectivity of metal-catalyzed cross-couplings [1]. A change in the halogen substitution pattern can invert or eliminate the desired chemoselectivity, potentially leading to a different major product, a mixture of isomers, or a complete failure of the designed sequential coupling strategy [2].

Quantitative Differentiation of 3-Bromo-5-fluoro-4-iodobenzoic Acid for Scientific Selection


Sequential C–I vs. C–Br Chemoselectivity in 3-Bromo-5-fluoro-4-iodobenzoic Acid

The 1,2,3,5-substitution pattern of 3-Bromo-5-fluoro-4-iodobenzoic acid is designed to exploit the inherent reactivity difference between aryl iodides and aryl bromides in palladium-catalyzed Suzuki-Miyaura couplings. The general reactivity order for oxidative addition is well-established as Ar–I >> Ar–Br >> Ar–Cl [1]. This allows for the selective and sequential coupling of the C–I bond first under mild conditions, leaving the C–Br bond intact for a subsequent, second functionalization step, a key strategic advantage for building complexity [2]. The alternative isomer, 3-bromo-4-fluoro-5-iodobenzoic acid, presents a different spatial arrangement, altering the electronic and steric factors at each reaction center. While the C–I bond is generally more reactive, the overall selectivity in a specific polyhalogenated system is also influenced by the surrounding substituents [3]. This 3,5,4-arrangement (Br, F, I) provides a distinct, predefined reactivity profile that is not replicated by its positional isomers [2].

Organic Synthesis Chemoselective Cross-Coupling Palladium Catalysis

Physicochemical Property Divergence from Positional Isomers

The precise arrangement of bromine, fluorine, and iodine atoms on the benzene ring of 3-Bromo-5-fluoro-4-iodobenzoic acid directly influences its solid-state properties, such as melting point, solubility, and crystal packing, compared to its positional isomers. Although specific experimental data for the 3-Br-5-F-4-I isomer are not available in the open literature, a study of structure-property relationships in halogenobenzoic acids demonstrates that the position of halogen substitution significantly alters key thermodynamic parameters, including enthalpies of sublimation and fusion, which in turn correlate with solubility [1]. For instance, isomeric bromobenzoic acids exhibit distinct melting points and vapor pressures due to differences in intermolecular hydrogen bonding and crystal lattice energy [2]. Therefore, substituting 3-bromo-5-fluoro-4-iodobenzoic acid with its 3-bromo-4-fluoro-5-iodo isomer (CAS 1628539-97-8) would almost certainly lead to a different melting point and solubility profile, which can impact purification by recrystallization, reaction kinetics in solution, and formulation processes.

Physical Chemistry Thermodynamics Solubility

Bulk Procurement: Purity and Availability Comparison

From a procurement perspective, the availability and standard purity of 3-Bromo-5-fluoro-4-iodobenzoic acid can be compared to its most common isomer, 3-bromo-4-fluoro-5-iodobenzoic acid (CAS 1628539-97-8). Vendor data indicates that 3-Bromo-5-fluoro-4-iodobenzoic acid is routinely offered at a standard purity of 95% by suppliers such as CheMenu and ≥98% by MolCore . In contrast, its 3-bromo-4-fluoro-5-iodo isomer is also commercially available, with suppliers like Bidepharm offering a standard purity of 95% . Both isomers are similarly accessible for research quantities, but the 3-bromo-5-fluoro-4-iodobenzoic acid isomer (CAS 2092862-81-0) appears with slightly higher reported purity specifications from certain vendors, which may reduce the need for additional in-house purification prior to use in sensitive reactions .

Chemical Procurement Quality Control Supply Chain

Primary Application Scenarios for 3-Bromo-5-fluoro-4-iodobenzoic Acid in Scientific and Industrial Settings


Medicinal Chemistry: Late-Stage Diversification of Drug Candidates

In drug discovery, 3-Bromo-5-fluoro-4-iodobenzoic acid serves as a versatile late-stage functionalization handle. Its three halogen atoms allow for the sequential introduction of diverse chemical groups to explore structure-activity relationships (SAR) around a central benzoic acid core. The predictable chemoselectivity of the C–I and C–Br bonds in cross-coupling reactions enables medicinal chemists to efficiently synthesize libraries of analogs for lead optimization [1].

Material Science: Synthesis of Advanced OLED Intermediates

Polyhalogenated benzoic acids are valuable precursors in the development of materials for organic light-emitting diodes (OLEDs). The ability to sequentially functionalize 3-Bromo-5-fluoro-4-iodobenzoic acid through cross-coupling allows for the precise construction of complex, conjugated molecular architectures required for efficient light emission and charge transport [2]. The 3-bromo-5-fluoro substitution pattern on the benzoic acid core can be used to tune the electronic properties of the final material.

Process Chemistry: Convergent Synthesis of Complex Intermediates

The distinct reactivity hierarchy of the halogen atoms (I > Br) on 3-Bromo-5-fluoro-4-iodobenzoic acid makes it an ideal substrate for developing efficient, convergent synthetic routes. A process chemist can utilize this to design a one-pot, sequential cross-coupling strategy, building molecular complexity in a single reactor and avoiding costly and time-consuming intermediate isolations, thereby improving overall yield and throughput [1].

Agrochemical Research: Synthesis of Novel Crop Protection Agents

Halogenated benzoic acids are a common motif in herbicides and fungicides. The fluorine atom in 3-Bromo-5-fluoro-4-iodobenzoic acid is particularly valuable in agrochemical design for enhancing metabolic stability and bioavailability. The iodo- and bromo- substituents provide sites for introducing further diversity, enabling the synthesis of novel patentable compounds with improved efficacy and environmental profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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